molecular formula C8H7F3N2O2 B6574522 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 1039982-44-9

6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B6574522
CAS No.: 1039982-44-9
M. Wt: 220.15 g/mol
InChI Key: ZYYKQDYTHUNYKR-UHFFFAOYSA-N
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Description

6-Oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a 1,6-dihydropyridine core substituted with a ketone group at position 6 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 2,2,2-trifluoroethyl group, a haloalkyl moiety known to enhance metabolic stability and lipophilicity in medicinal chemistry .

Properties

IUPAC Name

6-oxo-N-(2,2,2-trifluoroethyl)-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)4-13-7(15)5-1-2-6(14)12-3-5/h1-3H,4H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYKQDYTHUNYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Agrochemicals

Pesticidal Activity
There is growing interest in the use of pyridine derivatives as agrochemicals due to their biological activity against pests and diseases affecting crops. The incorporation of the trifluoroethyl group may enhance the efficacy of these compounds against specific target organisms.

Data Table: Biological Activity of Similar Compounds

Compound NameActivity TypeTarget OrganismReference
6-Oxo-1-(4-chlorophenyl)-pyridineInsecticideAphids
6-Oxo-N-(trifluoromethyl)-pyridineFungicideFungal pathogens
6-Oxo-N-(2,2,2-trifluoroethyl)-pyridineAntifungalVarious fungal species

Materials Science

Polymer Chemistry
The unique properties of 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide can be leveraged in polymer synthesis. Its ability to act as a monomer or additive could lead to the development of new materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Development
Research has shown that incorporating trifluoroethyl groups into polymers can significantly improve their hydrophobicity and mechanical properties. A recent study explored the synthesis of fluorinated polymers using similar dihydropyridine derivatives as building blocks .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Solubility and Bioavailability :

  • The target compound’s trifluoroethyl group is less sterically demanding than the 3-(trifluoromethyl)benzyl or 3-nitrobenzyl groups in analogs . This may enhance aqueous solubility and membrane permeability.
  • In contrast, analogs with aromatic substituents (e.g., ) exhibit higher molecular weights (>400 g/mol), which could limit passive diffusion.

The trifluoroethyl group’s strong electron-withdrawing nature may stabilize the carboxamide moiety against hydrolysis .

Metabolic Stability :

  • Haloalkyl groups like trifluoroethyl are resistant to oxidative metabolism, a feature shared with the 3-(trifluoromethyl)benzyl group in and .

Research Findings and Implications

  • The trifluoroethyl group’s metabolic stability could make the target compound a candidate for prolonged action.

Preparation Methods

Reaction Conditions

  • Substrate : 2-Chloro-5-trifluoromethylpyridine

  • Solvent : Water

  • Temperature : 100–180°C

  • Duration : 24–72 hours

  • Yield : >80%

The reaction proceeds via nucleophilic substitution, where water acts as both solvent and nucleophile, displacing the chlorine atom at the 2-position. The high-temperature conditions promote ring hydroxylation and tautomerization to form the 1,6-dihydropyridine structure.

Key Advantages

  • Green chemistry : Water as the sole solvent eliminates organic waste.

  • Crystallinity : The product forms stable white crystals with minimal internal defects.

Direct Functionalization of Pyridine Derivatives

An alternative route involves constructing the carboxamide group directly on a pre-functionalized pyridine ring. Patent US9499545B2 highlights methods for similar piperidinone carboxamides using palladium-catalyzed coupling reactions:

Example Reaction Scheme

  • Substrate : 3-Cyano-6-oxo-1,6-dihydropyridine

  • Amination

    • Reagent : 2,2,2-Trifluoroethylamine

    • Catalyst : Pd(OAc)₂/Xantphos

    • Base : Cs₂CO₃

    • Solvent : Dioxane

    • Yield : ~60–70%

This method avoids the need for isolating the carboxylic acid intermediate but requires stringent control over reaction conditions to prevent over-reduction or decomposition.

Microbial Hydroxylation Approaches

Biocatalytic methods, though less common, offer regioselective hydroxylation. A study using Alcaligenes faecalis demonstrated the conversion of pyridine-2-carboxylic acid to 6-oxo-1,6-dihydropyridine-2-carboxylic acid. Adapting this for the 3-carboxamide derivative would require:

  • Substrate Modification : Using pyridine-3-carboxamide as the starting material.

  • Enzyme Engineering : Optimizing hydroxylase specificity for the 6-position.

Limitations

  • Low Yields : Microbial methods often suffer from scalability issues.

  • Product Isolation : Separation from fermentation broth complicates purification.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Disadvantages
Hydrothermal + Amidation2-Step synthesis>70%High crystallinity, green solventMulti-step purification
Direct AminationSingle-step coupling60–70%Fewer intermediatesRequires palladium catalysts
Microbial HydroxylationBiocatalytic oxidation~30–40%RegioselectiveLow yield, scalability challenges

Optimization Strategies

Reaction Condition Tuning

  • Temperature Control : Lower temperatures (0–25°C) during amidation preserve the dihydropyridine ring.

  • Catalyst Screening : Testing Pd/Xantphos vs. Pd/BINAP systems improves coupling efficiency.

Purification Techniques

  • Crystallization : Using ethanol/water mixtures enhances purity of the final carboxamide.

  • Chromatography : Silica gel columns with ethyl acetate/hexane eluents resolve unreacted amine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-oxo-N-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting from commercially available precursors, such as pyridine derivatives and trifluoroethylamine. Key steps include cyclization under acidic conditions and carboxamide coupling using coupling agents like EDCI/HOBt. Yield optimization involves solvent selection (e.g., DMF for solubility) and temperature control during cyclization (70–80°C for 6–8 hours) to minimize side reactions .

Q. How should researchers characterize the molecular structure of this compound to confirm its purity and regiochemistry?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for regiochemical confirmation of the dihydropyridine ring and trifluoroethyl group placement.
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns (e.g., amide-proton interactions) .
  • HPLC-MS : Validate purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Start with enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting dihydropyridine-sensitive enzymes like PDEs or kinases. Use IC50_{50} determination with dose-response curves (0.1–100 µM range). For receptor binding, employ radioligand displacement assays (e.g., 3H^3H-labeled competitors) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s derivatives?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituent variations at the pyridine ring (e.g., electron-withdrawing groups at C4) and trifluoroethyl group replacement (e.g., difluoroethyl, cyclopropyl).
  • Biological profiling : Compare inhibitory potency across analogs using standardized assays (e.g., kinase panels) and computational docking (AutoDock Vina) to map binding interactions .

Q. What experimental strategies resolve contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH, ATP concentration (for kinase assays), and cell passage number.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., Western blot for target modulation) .

Q. How can researchers design enantioselective syntheses for chiral derivatives of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during carboxamide formation or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to control stereochemistry. Characterize enantiomeric excess via chiral HPLC (Chiralpak AD-H column) .

Q. What in vivo models are appropriate for assessing its pharmacokinetics and toxicity?

  • Methodological Answer :

  • Pharmacokinetics : Administer orally (10 mg/kg) to rodents; collect plasma for LC-MS/MS analysis of half-life, Cmax_{max}, and bioavailability.
  • Toxicity : Conduct acute toxicity studies (OECD 423) with histopathological evaluation of liver/kidney tissues .

Q. How can computational modeling predict off-target effects or metabolic pathways?

  • Methodological Answer : Perform molecular dynamics simulations (AMBER/CHARMM) to assess binding to non-target proteins (e.g., cytochrome P450 isoforms). Use MetaSite or GLIDE for metabolite prediction (e.g., hydroxylation at C5) .

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